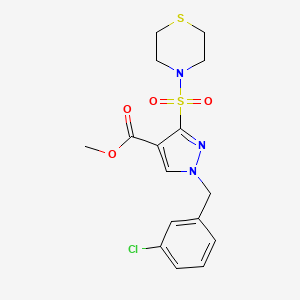
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a complex organic molecule characterized by its unique aromatic structure combined with various functional groups, such as chloro, trifluoromethyl, methoxy, and pyridinone. This compound's structure suggests a diversity of potential chemical properties and biological activities, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide typically involves multi-step organic synthesis. A typical route might start with the synthesis of the 4-chloro-3-(trifluoromethyl)aniline through a chlorination and trifluoromethylation process. Following this, a coupling reaction with a suitable acyl chloride or an amide-forming reaction could yield the final product. Each step requires precise control of temperature, pH, and solvent conditions to ensure the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale equipment for reaction handling and purification processes such as recrystallization, chromatography, or distillation. Scaling up from lab to industrial scale typically demands optimizations to minimize cost and environmental impact, while maximizing yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation at its functional groups. Specifically, the methoxy group might be oxidized to a hydroxyl or carboxylic group.
Reduction: The amide functional group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring with chloro and trifluoromethyl groups can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen with a metal catalyst (e.g., palladium on carbon).
Substitution Reagents: Sodium hydroxide, various nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Depending on the nucleophile, different substituted aromatic compounds.
Applications De Recherche Scientifique
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide has a range of applications in various fields:
Chemistry: Used as a building block for more complex molecules, potentially in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Potential therapeutic agent due to its structural complexity, which might allow it to target specific biological pathways.
Industry: Potential use in the development of specialized materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of this compound would depend on its specific application, but generally, it might interact with biological targets through binding to proteins, influencing enzyme activity, or modulating receptor pathways. For example, the aromatic ring and various functional groups could allow it to fit into enzyme active sites or bind to receptor proteins, altering their function in a manner that could be therapeutically useful.
Comparaison Avec Des Composés Similaires
3-(4-bromo-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
3-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
This uniqueness highlights its potential for distinct applications in scientific research and industrial use.
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3/c1-12-9-14(28-2)11-18(27)25(12)8-7-24-17(26)6-4-13-3-5-16(20)15(10-13)19(21,22)23/h3,5,9-11H,4,6-8H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCYEKABQGYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)

![2-CHLORO-6-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2842278.png)





![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2842288.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2842289.png)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)
![N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2842291.png)

